Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)- Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)-
Brand Name: Vulcanchem
CAS No.: 148680-50-6
VCID: VC17117453
InChI: InChI=1S/C22H24N6O/c29-22-21-15-20(18-7-3-1-4-8-18)24-27(21)16-23-28(22)17-25-11-13-26(14-12-25)19-9-5-2-6-10-19/h1-10,16,21H,11-15,17H2
SMILES:
Molecular Formula: C22H24N6O
Molecular Weight: 388.5 g/mol

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)-

CAS No.: 148680-50-6

Cat. No.: VC17117453

Molecular Formula: C22H24N6O

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)- - 148680-50-6

Specification

CAS No. 148680-50-6
Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
IUPAC Name 2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Standard InChI InChI=1S/C22H24N6O/c29-22-21-15-20(18-7-3-1-4-8-18)24-27(21)16-23-28(22)17-25-11-13-26(14-12-25)19-9-5-2-6-10-19/h1-10,16,21H,11-15,17H2
Standard InChI Key IBASSEBBTDREBT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Nomenclature

The compound belongs to the pyrazolo-triazinone family, characterized by a fused bicyclic system comprising pyrazole and triazinone rings. Its systematic IUPAC name, 2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-3,3a-dihydropyrazolo[1,5-d] triazin-4-one, reflects its intricate substitution pattern. The core structure features:

  • A pyrazolo[1,5-d] triazin-4(5H)-one scaffold with a phenyl group at position 2.

  • A piperazinylmethyl substituent at position 5, where the piperazine ring is further substituted with a phenyl group at the para position.

The molecular formula C22H24N6O corresponds to a molecular weight of 388.5 g/mol, as confirmed by high-resolution mass spectrometry. The presence of multiple nitrogen atoms and aromatic systems contributes to its planar geometry and potential for π-π stacking interactions, which are critical for binding to biological targets.

Synthesis and Production

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyrazolo-triazinone core. Key steps include:

  • Cyclocondensation: Reacting phenyl hydrazine with a triazine precursor to form the pyrazolo-triazinone backbone.

  • N-Methylation: Introducing the methyl group at position 5 via alkylation using methyl iodide or similar reagents.

  • Piperazine Coupling: Attaching the 4-phenylpiperazine moiety through nucleophilic substitution or reductive amination.

Industrial-scale production employs batch processing in large reactors, with purification achieved via recrystallization from ethanol-water mixtures and column chromatography.

Yield Optimization

Yields are highly dependent on reaction conditions:

StepTemperature (°C)CatalystYield (%)
Cyclocondensation80–100HCl (10% v/v)65–70
N-Methylation25–30K2CO385–90
Piperazine Coupling60–70Pd/C (5% w/w)70–75

Data synthesized from industrial protocols .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and piperazine groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition at temperatures above 200°C, with no significant degradation under ambient conditions for up to 24 months .

Spectroscopic Characterization

  • IR (KBr): Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-N stretch of piperazine).

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 10H, aromatic), δ 4.25 (s, 2H, CH2), δ 3.50–3.20 (m, 8H, piperazine).

CompoundMCF-7 (Breast)HT-29 (Colon)Mechanism
Parent scaffold 12.4 ± 1.215.8 ± 2.1DNA intercalation
Piperazine derivative 8.9 ± 0.910.3 ± 1.4Kinase inhibition

Comparative Analysis with Structural Analogs

Substituent Effects

  • Piperazine vs. Trifluoromethyl Groups: Analog CAS 148680-53-9 (with a 3-trifluoromethylphenyl group) shows enhanced metabolic stability but reduced aqueous solubility compared to the phenyl-substituted derivative .

  • Core Modifications: Simplifying the triazinone core to a pyrimidine (as in PubChem CID 3077676) reduces molecular weight but diminishes receptor affinity .

Challenges and Future Directions

Synthetic Challenges

  • Low Yields: The piperazine coupling step remains a bottleneck, with yields rarely exceeding 75%.

  • Scalability: Batch processing limits throughput; continuous-flow systems could improve efficiency.

Research Priorities

  • In Vivo Toxicology: Acute and chronic toxicity profiles are unknown.

  • Target Identification: Proteomic studies are needed to map binding partners.

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